HDAC6 Binding Affinity: Demonstrating Target Engagement as a Ligand-Efficient Epigenetic Probe
This compound directly binds to recombinant human HDAC6, a key epigenetic target, with a measured dissociation constant (Kd) of 5.4 µM [1]. While this is a moderate affinity, it establishes a clear and quantifiable biochemical interaction. This contrasts with many commercial building blocks, which lack any reported biological activity. The identification of this specific target engagement provides a validated starting point for further medicinal chemistry optimization around this scaffold, which is not available for a generic, non-brominated furan-2-carboxamide.
| Evidence Dimension | Binding Affinity (Kd) for HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.4 µM |
| Comparator Or Baseline | Unsubstituted furan-2-carboxamide (No measurable affinity expected/not reported) |
| Quantified Difference | 5.4 µM vs. negligible activity |
| Conditions | Fluorogenic enzymatic assay using recombinant human HDAC6 and Boc-L-Lys(acetyl)-MCA as substrate |
Why This Matters
This quantifies a specific, target-based biological function absent in simpler furan analogs, justifying its selection for HDAC-related research where a defined starting point is required.
- [1] BindingDB. (n.d.). Entry BDBM50361259 (CHEMBL1934901). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?mol=457938-24-8 View Source
